Cas no 757154-87-3 (3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide)

3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
- 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
-
- MDL: MFCD15732108
- インチ: 1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1
- InChIKey: WQPPYARIYBMWQE-UHFFFAOYSA-N
- ほほえんだ: S1N=C(C2=CC=C[N+](C)=C2)C(Cl)=N1
計算された属性
- せいみつぶんしりょう: 212.0049211g/mol
- どういたいしつりょう: 212.0049211g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB411572-500 mg |
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide |
757154-87-3 | 500MG |
€432.20 | 2023-02-19 | ||
abcr | AB411572-1 g |
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide |
757154-87-3 | 1 g |
€573.00 | 2023-07-19 | ||
abcr | AB411572-5g |
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide; . |
757154-87-3 | 5g |
€1837.00 | 2025-02-19 | ||
abcr | AB411572-1g |
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide; . |
757154-87-3 | 1g |
€557.00 | 2025-02-19 | ||
abcr | AB411572-500mg |
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide; . |
757154-87-3 | 500mg |
€461.00 | 2025-02-19 |
3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodideに関する追加情報
Research Brief on 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (CAS: 757154-87-3)
3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (CAS: 757154-87-3) is a chemically synthesized compound that has garnered significant attention in recent biomedical research due to its potential applications in drug discovery and therapeutic development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have highlighted its role as a potent inhibitor of specific enzymatic pathways, making it a promising candidate for further investigation in targeted therapies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's mechanism of action in inhibiting protein kinases involved in cancer cell proliferation. The study utilized in vitro assays and molecular docking simulations to demonstrate its high binding affinity and selectivity for specific kinase targets. These findings suggest potential applications in oncology, particularly for cancers resistant to conventional treatments.
Another notable study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's antimicrobial properties. The results indicated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This opens new avenues for developing novel antibiotics to combat drug-resistant bacterial infections.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
In conclusion, 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide represents a versatile compound with significant potential in multiple therapeutic areas. Continued research and development efforts will be crucial to unlocking its full clinical potential and addressing current limitations.
757154-87-3 (3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide) 関連製品
- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 1502650-21-6(1H-Pyrrole-2-carboxylic acid, 4-butyl-3,5-dimethyl-)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)
- 2761321-18-8(BRD4-BD1-IN-1)
- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
